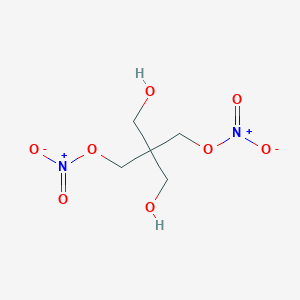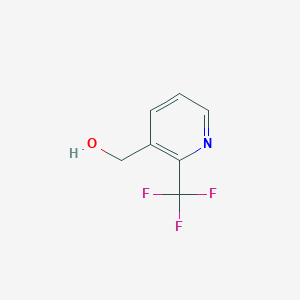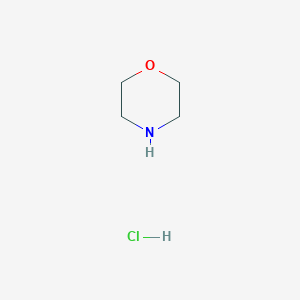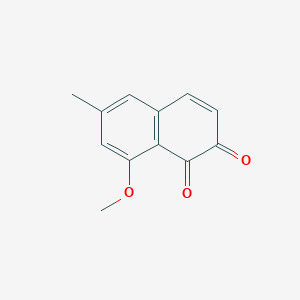![molecular formula C14H10F3NO B157290 N-[3-(三氟甲基)苯基]苯甲酰胺 CAS No. 1939-24-8](/img/structure/B157290.png)
N-[3-(三氟甲基)苯基]苯甲酰胺
概述
描述
N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H10F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide moiety
科学研究应用
N-[3-(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antidepressant-like effects in animal models.
作用机制
Target of Action
It’s structurally similar compound, 3-(2-aminoquinazolin-6-yl)-4-methyl-n-[3-(trifluoromethyl)phenyl]benzamide, has been found to target tyrosine-protein kinase lck in humans .
Mode of Action
Based on the structural similarity, it may interact with its targets, leading to changes in their function .
Biochemical Pathways
It’s structurally similar compound has been found to have an antidepressant-like effect in mice, suggesting a potential involvement of the serotonergic system .
Result of Action
It’s structurally similar compound has been found to have an antidepressant-like effect in mice, suggesting a potential modulation of the serotonergic system, especially the 5-ht 1a and 5-ht 3 receptors .
生化分析
Biochemical Properties
N-[3-(trifluoromethyl)phenyl]benzamide interacts with various enzymes and proteins in biochemical reactions. It has been found to modulate the serotonergic system, particularly the 5-HT1A and 5-HT3 receptors . The nature of these interactions involves the compound binding to these receptors, influencing their activity and thus the overall function of the serotonergic system .
Cellular Effects
The effects of N-[3-(trifluoromethyl)phenyl]benzamide on cells are primarily related to its influence on cell signaling pathways, gene expression, and cellular metabolism. It has been found to exert an antidepressant-like effect in mice, which suggests that it may influence cell function by modulating neurotransmitter systems .
Molecular Mechanism
At the molecular level, N-[3-(trifluoromethyl)phenyl]benzamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to interact with the 5-HT1A and 5-HT3 receptors, influencing their activity and thus the overall function of the serotonergic system .
Temporal Effects in Laboratory Settings
It has been found to exhibit an antidepressant-like effect in mice, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of N-[3-(trifluoromethyl)phenyl]benzamide vary with different dosages in animal models. In studies involving mice, it has been found to exhibit an antidepressant-like effect at doses ranging from 1 to 50 mg/kg .
Metabolic Pathways
Given its interaction with the serotonergic system, it may be involved in pathways related to the metabolism of serotonin .
Transport and Distribution
Given its lipophilic nature, it may be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its interaction with the serotonergic system, it may be localized to areas of the cell involved in neurotransmitter synthesis, storage, and release .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-(trifluoromethyl)aniline+benzoyl chloride→N-[3-(trifluoromethyl)phenyl]benzamide+HCl
Industrial Production Methods
Industrial production of N-[3-(trifluoromethyl)phenyl]benzamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to facilitate the reaction, and the product is typically purified by recrystallization or column chromatography.
化学反应分析
Types of Reactions
N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
Similar Compounds
N-(3-(trifluoromethyl)phenyl)selenylprop-2-yn-1-yl benzamide: Exhibits similar antidepressant-like effects but contains a selenium atom.
3-(2-aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide: Another compound with a trifluoromethyl group, used in experimental pharmacology.
Uniqueness
N-[3-(trifluoromethyl)phenyl]benzamide is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields.
属性
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c15-14(16,17)11-7-4-8-12(9-11)18-13(19)10-5-2-1-3-6-10/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEVOBUFCUKOAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941073 | |
| Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1939-24-8 | |
| Record name | 1939-24-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[3-(Trifluoromethyl)phenyl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-(TRIFLUOROMETHYL)BENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action for N-[3-(trifluoromethyl)phenyl]benzamide against Mycobacterium tuberculosis?
A1: Research suggests that N-[3-(trifluoromethyl)phenyl]benzamide exhibits anti-tuberculosis activity by inhibiting the enzyme enoyl-[acyl-carrying protein]-reductase (NADH) (InhA) in Mycobacterium tuberculosis []. Molecular docking studies revealed that this compound demonstrates a high binding affinity to the enzyme's active site, forming a stable complex. This interaction is similar to the binding pattern observed with isoniazid, a known anti-tuberculosis drug, suggesting a comparable mechanism of action [].
Q2: What is the impact of structural modifications on the activity of N-[3-(trifluoromethyl)phenyl]benzamide derivatives?
A2: Studies focusing on the structure-activity relationship (SAR) of N-[3-(trifluoromethyl)phenyl]benzamide derivatives have explored various substitutions on the benzamide core. For instance, introducing a 3,5-diamino substitution led to the development of compound 3,5‐diamino‐N‐[3‐(trifluoromethyl)phenyl]benzamide, which exhibited potent cytotoxicity against human colon cancer cells (HCT-116) with promising selectivity towards GSK-3β, a key regulator in various signaling pathways []. This highlights the potential of structural modifications to enhance the activity and target selectivity of N-[3-(trifluoromethyl)phenyl]benzamide derivatives.
Q3: Has N-[3-(trifluoromethyl)phenyl]benzamide demonstrated any anti-angiogenic properties?
A3: While not directly studied for N-[3-(trifluoromethyl)phenyl]benzamide, closely related anthranilamide derivatives incorporating this core structure have shown potent anti-angiogenic properties []. These compounds, specifically 2-[(4-Pyridyl)methyl]amino-N-[3-(trifluoromethyl)phenyl]benzamide and N-3-isoquinolinyl-2-[(4-pyridinylmethyl)amino]benzamide, effectively inhibited vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3) kinases []. This suggests that the N-[3-(trifluoromethyl)phenyl]benzamide scaffold could serve as a promising starting point for developing novel anti-angiogenic agents.
Q4: How effective is N-[3-(trifluoromethyl)phenyl]benzamide against different strains of Staphylococcus aureus?
A4: Studies using the compound 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807), a derivative of N-[3-(trifluoromethyl)phenyl]benzamide, have shown potent bactericidal activity against both methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) []. This compound effectively eradicated S. aureus biofilms, demonstrating superior efficacy compared to conventional antibiotics [].
Q5: What is the cytotoxicity profile of N-[3-(trifluoromethyl)phenyl]benzamide and its derivatives?
A5: Cytotoxicity assessments of N-[3-(trifluoromethyl)phenyl]benzamide derivatives have revealed varying levels of toxicity depending on the specific structural modifications. For example, 5‐chloro‐2‐hydroxy‐N‐[3‐(trifluoromethyl)phenyl]benzamide (MMV665807) exhibited cytotoxicity against human keratinocytes and primary endothelial cells, with attempts to reduce this toxicity through structural changes resulting in diminished anti-staphylococcal activity []. This highlights the challenge of balancing efficacy with safety during drug development and the need for further optimization.
Q6: What insights have computational chemistry studies provided on N-[3-(trifluoromethyl)phenyl]benzamide?
A6: Computational methods, including molecular docking, have been instrumental in understanding the interactions of N-[3-(trifluoromethyl)phenyl]benzamide and its derivatives with target proteins. These studies provide insights into binding affinities, preferred binding poses, and potential mechanisms of action [, ]. Such information is crucial for guiding further structural optimization and drug design efforts. Additionally, in silico tools like SwissADME have been employed to predict the physicochemical properties and pharmacokinetic parameters of these compounds, aiding in the assessment of their drug-likeness and potential for further development [].
Q7: Have any unique intermolecular interactions been observed in crystal structures containing N-[3-(trifluoromethyl)phenyl]benzamide?
A7: Crystallographic studies of N-[3-(trifluoromethyl)phenyl]benzamide derivatives, specifically N-(4-fluorophenyl)-3-(trifluoromethyl) benzamide and 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, have revealed the presence of short C—H···F contacts involving the acidic hydrogen atoms and the fluorine atom attached to the aromatic ring []. While the existence of short H-bonds with organic fluorine remains a subject of debate, this finding suggests a potential stabilizing interaction in these structures, albeit weaker than traditional H-bonds observed in amides [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
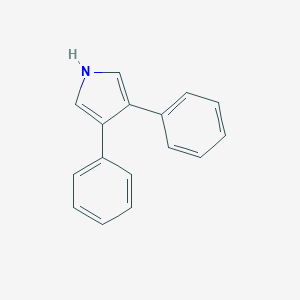
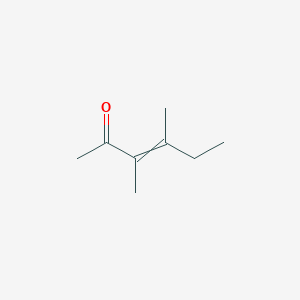
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)

![6,11-Dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B157215.png)
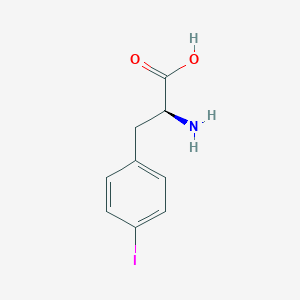
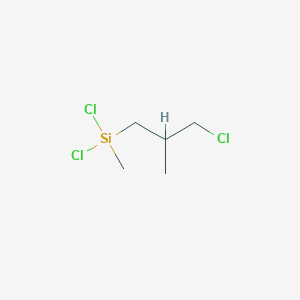
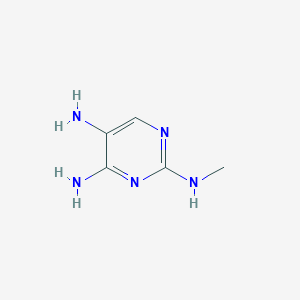
![dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide](/img/structure/B157225.png)

